Fosinoprilat-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

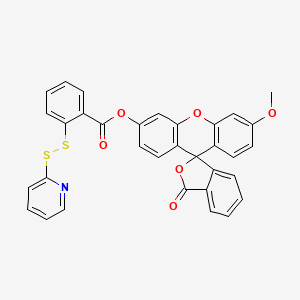

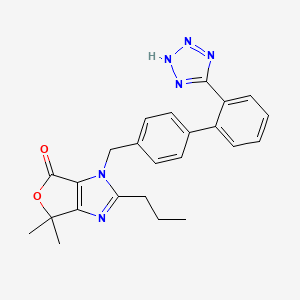

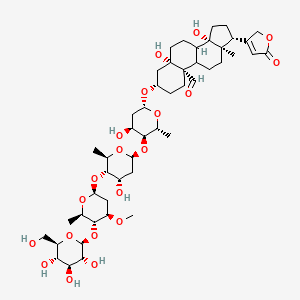

Fosinoprilat-d7 is a deuterated analog of fosinoprilat, which is the active phosphinic acid metabolite of the prodrug fosinopril. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its behavior more accurately.

Wirkmechanismus

Target of Action

Fosinoprilat-d7, the active metabolite of the prodrug fosinopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II levels, causing an increase in plasma renin activity and a reduction in aldosterone secretion . This alteration in the RAAS pathway results in the dilation of blood vessels and a decrease in blood volume, which collectively lower blood pressure .

Pharmacokinetics

Fosinopril, the prodrug, is rapidly hydrolyzed to this compound by esterases in the liver and gastrointestinal mucosa . . The half-life of this compound is approximately

Biochemische Analyse

Biochemical Properties

Fosinoprilat-d7, like its parent compound Fosinoprilat, is known to interact with the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Cellular Effects

This compound, through its inhibition of ACE, can have significant effects on cellular processes. By reducing levels of angiotensin II, it can decrease vasoconstriction and reduce blood pressure . This can have various effects on cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ACE and inhibiting its activity . This prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure .

Temporal Effects in Laboratory Settings

It is known that Fosinopril, the prodrug of Fosinoprilat, is hydrolyzed to Fosinoprilat mainly in the gastrointestinal mucosa and liver .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) pathway . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .

Transport and Distribution

It is known that Fosinoprilat, the active metabolite of Fosinopril, is excreted both in urine and bile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fosinoprilat-d7 involves the incorporation of deuterium atoms into the fosinoprilat molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the fosinoprilat structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would include steps such as:

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize the incorporation of deuterium atoms.

Purification: Using techniques like chromatography to purify the final product and remove any impurities or non-deuterated analogs.

Analyse Chemischer Reaktionen

Types of Reactions

Fosinoprilat-d7 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Fosinoprilat-d7 has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fosinoprilat in biological systems.

Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fosinoprilat.

Drug Interaction Studies: Used to investigate potential interactions between fosinoprilat and other drugs.

Biological Research: Employed in studies related to enzyme inhibition, receptor binding, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Enalaprilat: Another ACE inhibitor with a similar mechanism of action.

Lisinopril: A non-deuterated ACE inhibitor used to treat hypertension and heart failure.

Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.

Uniqueness

Fosinoprilat-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in research settings for tracing and studying the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for more precise and accurate measurements.

Eigenschaften

IUPAC Name |

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-LXKGALOTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO5P- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)